Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-
Overview
Description
Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- is a fused heterocyclic compound that combines the structural features of phenol, triazole, and quinazoline. This compound is known for its potential therapeutic applications and has been studied for its various biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield triazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where different aryl amines are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like aryl amines . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which have shown promising biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- involves its interaction with various molecular targets. The triazole and quinazoline moieties allow it to bind to relevant receptors and enzymes through multiple non-covalent interactions . This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiones: Exhibits significant antibacterial activity.
1,2,4-Triazolo[4,3-c]quinazolines: Studied for their anticancer properties.
Uniqueness
Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- is unique due to its combined structural features of phenol, triazole, and quinazoline, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- (CAS Number: 832130-40-2) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its cytotoxic effects, antimicrobial properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C15H10N4O
- Molecular Weight : 262.2661 g/mol
- SMILES Notation : Cc1cccc(c1)N2C(=O)N(c3ncnc(n3)N2C)C(=O)c4ccccc4
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of phenolic derivatives of quinazoline compounds. For example, a study synthesized several derivatives and evaluated their cytotoxicity against cancer cell lines such as HepG2 and HCT-116. The most active compound exhibited IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116, indicating significant cytotoxic activity. The presence of the trifluoromethyl moiety was found to enhance binding affinity to DNA and improve cytotoxic effects due to increased lipophilicity, facilitating cellular uptake .
Table 1: Cytotoxic Activity of Selected Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
16 | HepG2 | 6.29 |
16 | HCT-116 | 2.44 |
VIIa | HepG2 | 3.91 |
VIIa | HCT-116 | 2.62 |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. A series of derivatives were evaluated against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated moderate antibacterial and antifungal activity at concentrations ranging from 100 to 500 µg/mL. Molecular docking studies suggested that these compounds have good affinity for the active sites of key enzymes involved in bacterial metabolism, which may contribute to their antimicrobial efficacy .
Table 2: Antimicrobial Activity Summary
Microorganism | Concentration (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 100 | Moderate |
Escherichia coli | 500 | Moderate |
Candida albicans | 100 | Moderate |
The mechanisms through which phenol derivatives exert their biological effects are multifaceted:
- DNA Intercalation : The compounds exhibit intercalative properties that allow them to bind to DNA. This interaction disrupts normal DNA functions, leading to cytotoxicity.
- Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition further contributes to their anticancer activity .
- Antioxidant Activity : Certain phenolic compounds demonstrate significant antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress .
Case Studies
In a notable study focusing on quinazoline derivatives, researchers synthesized various phenolic compounds and assessed their biological activities through a series of assays including DPPH radical scavenging and bioluminescence inhibition tests. The results indicated that specific structural modifications enhanced both antioxidant and antimicrobial activities significantly .
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-13-8-4-2-6-11(13)14-17-15-10-5-1-3-7-12(10)16-9-19(15)18-14/h1-9,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMHEYWNLNDIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425662 | |
Record name | Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832130-40-2 | |
Record name | Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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